6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6,8-dibromo-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLXXGCJTGCWIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,4-dihydroquinolin-2(1H)-one. This can be achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding 3,4-dihydroquinolin-2(1H)-one.
Oxidation Reactions: Oxidation can lead to the formation of quinolinone derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as zinc in acetic acid or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Reduction: 3,4-Dihydroquinolin-2(1H)-one.
Oxidation: Various oxidized quinolinone derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bromination pattern enhances its reactivity, allowing for various substitution reactions that are essential in organic synthesis. For instance, it can undergo nucleophilic substitutions where bromine atoms are replaced with other functional groups such as amines or thiols.
Reactions and Mechanisms
The compound can participate in several chemical reactions:
- Substitution Reactions : The bromine atoms can be substituted by nucleophiles.
- Reduction Reactions : It can be reduced to yield 3,4-dihydroquinolin-2(1H)-one.
- Oxidation Reactions : Oxidation can produce different quinolinone derivatives.
The ability to form various derivatives makes it a versatile compound in synthetic chemistry.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown that compounds within the quinolinone family often demonstrate efficacy against a range of bacterial strains due to their ability to disrupt cellular processes.
Anticancer Potential
There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines by interfering with metabolic pathways crucial for cell proliferation. The presence of bromine atoms may enhance its binding affinity to biological targets, leading to increased efficacy .
Pharmaceutical Development
Lead Compound for Drug Design
Due to its promising biological activities, this compound is being explored as a lead compound in drug development. Its structural features allow for modifications that can optimize its pharmacological properties while minimizing toxicity .
Industrial Applications
Agrochemicals and Dyes
In the industrial sector, this compound is utilized in the synthesis of agrochemicals and dyes. Its reactivity allows it to be incorporated into various formulations that require specific chemical properties. The dual bromination enhances its utility in creating pigments with desired characteristics.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms could enhance its binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6,8-dibromo-3,4-dihydroquinolin-2(1H)-one with derivatives sharing the dihydroquinolinone core but differing in substituents, positions, or biological activities.
Structural and Physical Property Comparison
Key Observations :
- Bromine substitution at the 6 and 8 positions (as in 3a) increases molecular weight and melting point compared to non-brominated or singly brominated derivatives.
- Alkyl substituents (e.g., isopropyl in ) enhance lipophilicity, which may improve blood-brain barrier penetration in CNS-targeted therapies.
Key Observations :
- Brominated derivatives like this compound are hypothesized to exhibit enhanced bioactivity due to bromine’s ability to stabilize reactive intermediates or bind halogen-bonding pockets in enzymes .
- Non-brominated derivatives (e.g., CHNQD-00603 ) show osteogenic and neuroactive properties, suggesting that bromination may redirect therapeutic utility toward antiproliferative or antimicrobial applications.
Biological Activity
6,8-Dibromo-3,4-dihydroquinolin-2(1H)-one is a brominated derivative of quinolinone, a class of compounds recognized for their diverse biological activities. This compound has garnered attention for its potential antimicrobial and anticancer properties, making it a candidate for further pharmacological exploration.
The compound's structure includes two bromine atoms at the 6 and 8 positions of the quinolinone ring, which significantly influences its reactivity and biological interactions. The presence of bromine enhances the compound's binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been studied against various bacterial strains, showing significant inhibition zones in disc diffusion assays. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has demonstrated efficacy against multiple cancer cell lines, including:
The compound has been shown to induce apoptosis through various pathways, including downregulation of anti-apoptotic proteins such as Bcl-2 and activation of caspases . Additionally, it causes G2/M phase arrest in the cell cycle, further inhibiting cancer cell proliferation.
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly at the G2/M checkpoint.
- Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by DNA laddering assays .
- Prostate Cancer Research : Another investigation identified that this compound effectively inhibited the growth of hormone-resistant prostate cancer cells (PC-3) with an IC50 value of 1.5 µM .
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts.
- Temperature : Elevated temperatures (60–80°C) improve bromine incorporation but risk decomposition.
- Catalysts : KI in nucleophilic displacement reactions () or palladium in cross-coupling steps () optimize yields.
Q. Table 1: Representative Reaction Conditions
| Precursor | Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,4-Dihydroquinolin-2(1H)-one | NBS | Acetic Acid | 25 | 73–85 | |
| 6-Nitro derivative | Br₂ | DMF | 60 | 44–73 |
How can the purity and structural integrity of this compound be validated post-synthesis?
Basic Research Question
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm bromine substitution patterns and backbone integrity (e.g., δ 8.13 ppm for aromatic protons in ).
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., m/z 303 [M⁺] for brominated intermediates in ).
- Chromatography : HPLC or flash chromatography to isolate isomers and assess purity ().
Q. Methodological Note :
- Recrystallization : Use ethanol/water mixtures to remove unreacted brominating agents ().
- X-ray Crystallography : Resolve ambiguous structural features (not directly cited but inferred from SAR studies in ).
What role does the bromine substitution pattern play in modulating the biological activity of dihydroquinolinone derivatives?
Advanced Research Question
Bromine at the 6- and 8-positions enhances lipophilicity and electron-withdrawing effects , influencing target binding:
- Antimicrobial Activity : Bromine increases membrane permeability, as seen in analogs like 5-Bromo-3,4-dihydroquinolin-2(1H)-one (high activity vs. bacterial strains; ).
- Enzyme Inhibition : Bulky bromine substituents restrict side-chain flexibility, reducing potency in nNOS inhibitors (e.g., 8-fluoro derivatives in show 6-fold lower activity than unsubstituted analogs).
Q. Table 2: Comparative Bioactivity of Halogenated Derivatives
| Compound | Substituents | nNOS IC₅₀ (µM) | Selectivity (nNOS/eNOS) |
|---|---|---|---|
| 29 (Pyrrolidine) | 6-Br, 8-H | 0.16 | 180-fold |
| 31 | 6-Br, 8-F | 3.36 | 20-fold |
| 42 | 6-Br, 3-C chain | 1.22 | 50-fold |
| Data adapted from SAR studies in . |
How do structural modifications at the 6- and 8-positions affect the selectivity and potency of dihydroquinolinone-based nNOS inhibitors?
Advanced Research Question
- 6-Position : Bromine enhances selectivity by forming hydrophobic interactions with nNOS active sites ().
- 8-Position : Electron-withdrawing groups (e.g., F) reduce potency by limiting side-chain conformational freedom (e.g., compound 31 in has 6-fold lower activity than unsubstituted analogs).
- Side-Chain Optimization : 3-Carbon linkers with pyrrolidine termini (e.g., compound 29) improve potency (IC₅₀ = 160 nM) via optimal basic amine positioning ().
Q. Methodological Insight :
- Molecular Dynamics Simulations : Predict binding poses disrupted by 8-substituents (inferred from ).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic binding parameters for SAR refinement.
What in vitro assays are recommended for evaluating the enzyme inhibitory activity of this compound derivatives?
Q. Methodological Guidance
- NOS Inhibition Assays : Measure IC₅₀ values using recombinant neuronal, endothelial, and inducible NOS isoforms ().
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., breast adenocarcinoma) to assess therapeutic windows ().
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC determination ().
Advanced Research Question
- Side-Chain Flexibility : Replace rigid substituents (e.g., 8-F) with methyl groups to restore conformational freedom ().
- Isosteric Replacements : Substitute Br with Cl or I to balance electronic and steric effects ().
- Orthogonal Protection : Use Boc-protected amines during synthesis to prevent unwanted interactions ().
Q. Case Study :
- Compound 29 (pyrrolidine-terminated) achieved 180-fold nNOS selectivity by optimizing side-chain length and terminal amine basicity ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
